molecular formula C11H11ClO3 B2841227 Ethyl 2-chloro-3-oxo-3-phenylpropanoate CAS No. 41381-97-9

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Cat. No. B2841227
CAS RN: 41381-97-9
M. Wt: 226.66
InChI Key: FYIINBVGKBDRME-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C11H11ClO3 . It has a molecular weight of 226.66 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-3-oxo-3-phenylpropanoate is 1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a liquid at room temperature . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Catalysis and Synthesis

Ethyl 2-chloro-3-oxo-3-phenylpropanoate has been utilized in various synthetic processes. For instance, it plays a role in the efficient synthesis of 4H-isoxazol-5-ones through a boric acid-catalyzed multi-component reaction in an aqueous medium. This method is praised for its efficiency, simplicity, and high yield (Kiyani & Ghorbani, 2015). Additionally, it is involved in the asymmetric organocatalyzed [3+2] annulation of cyclopropenone and β-keto ester, forming ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate (Reitel et al., 2018).

Enzymatic Studies

The compound has been a subject in enzymatic studies as well. For example, its enzymatic hydrolysis using ultrasound bath and various enzymes like PCL, PLE, and CRL has been explored. This study highlights the influence of ultrasound on reaction times and yields in enzymatic processes (Ribeiro et al., 2001).

Chemical Characterization

Research into the chemical characterization of derivatives of Ethyl 2-chloro-3-oxo-3-phenylpropanoate has also been conducted. For instance, the synthesis, characterization, and vibrational spectra analysis of a derivative were explored, providing insights into its molecular structure and properties (Kıbrız et al., 2013).

Applications in Material Science

The compound is also significant in material science. A study on the direct chlorination of alcohols for synthesizing Ethyl 3‐Chloro‐3‐Phenylpropanoate illustrates its potential in creating specific chemical structures, which are important in various material applications (Yasuda et al., 2006).

Biological Studies

In biological contexts, the compound has been used in synthesizing new molecules with potential antibacterial properties. For example, the synthesis and anti-bacterial screening of derivatives like ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate exhibit its role in creating novel antimicrobial agents (Mir & Mulwad, 2009).

Catalyst Research

It has also been used in catalyst research, such as in the development of highly active gold-based catalysts for reactions involving benzaldehyde (Fructos et al., 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-chloro-3-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIINBVGKBDRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Synthesis routes and methods I

Procedure details

A solution of sulfuryl chloride (12.4 mmol) in toluene (5 mL) was added dropwise via an additional funnel to a solution of ethyl isobutyrylacetate (12.4 mmol) in toluene (20 mL) over 5 minutes at room temperature. The resulting mixture was stirred at room temperature overnight. Water was added slowly and resulting two-phase mixture was basified with saturated NaHCO3 and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and evaporated to afford 2.2 g (84%) of product as a pale yellow oil: MH+=227.0, retention time (LC-MS)=2.77 min.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
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Yield
84%

Synthesis routes and methods II

Procedure details

A solution of sulfuryl chloride (12.4 mmol) in toluene (5 mL) was added dropwise via an additional funnel to a solution of ethyl benzoylacetate (12.4 mmol) in toluene (20 mL) over 5 minutes at room temperature. The resulting mixture was stirred at room temperature overnight. Water was added slowly and resulting two-phase mixture was basified with saturated NaHCO3 and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and evaporated to afford 2.2 g (84%) of product as a pale yellow oil; MH+=227.0, retention time (LC-MS)=2.77 min.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
84%

Synthesis routes and methods III

Procedure details

119.5 g of benzoyl acetic acid ethyl ester and 53.4 g of sodium acetate sicc. were dissolved in 1 l of glacial acetic acid and 100 ml of carbon tetrachloride at 40° C. A solution of 52 ml of sulphuryl chloride (density 1.67) in 50 ml of glacial acetic acid was added dropwise with vigorous stirring at 35°-40° C over a period of one hour. The reaction mixture was then stirred for one hour at 40° C and poured on about 10 l of water. The precipitated oily product was taken up with ethyl acetate and treated in the usual manner. 124 g of α-chlorobenzoylacetic acid ethyl ester were obtained.
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
1 L
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solvent
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0 (± 1) mol
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solvent
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Quantity
10 L
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solvent
Reaction Step Seven

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